molecular formula C22H18N4O4S2 B2645263 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1322010-23-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2645263
CAS No.: 1322010-23-0
M. Wt: 466.53
InChI Key: XKWVYBZVCWSJDN-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, an indoline moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling Reactions: The benzodioxole intermediate and the thiadiazole intermediate are then coupled through a series of reactions involving acylation and condensation to form the final acrylamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the acrylamide double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety might yield indole-2-carboxylic acid derivatives, while reduction of the acrylamide double bond would result in a saturated amide.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiadiazole ring, in particular, is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, research is focused on the compound’s potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can inhibit enzyme activity by binding to the active site, while the indoline moiety may interact with receptor proteins, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide: Lacks the indoline moiety, which may reduce its biological activity.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of acrylamide, potentially altering its reactivity and biological effects.

Uniqueness

The unique combination of the benzodioxole, indoline, and thiadiazole rings in (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c27-19(8-6-14-5-7-17-18(11-14)30-13-29-17)23-21-24-25-22(32-21)31-12-20(28)26-10-9-15-3-1-2-4-16(15)26/h1-8,11H,9-10,12-13H2,(H,23,24,27)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWVYBZVCWSJDN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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